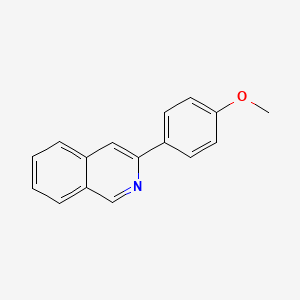

3-(4-Methoxyphenyl)isoquinoline

Description

3-(4-Methoxyphenyl)isoquinoline is a synthetic isoquinoline derivative characterized by a methoxy-substituted phenyl group at the 3-position of the isoquinoline core.

Propriétés

Formule moléculaire |

C16H13NO |

|---|---|

Poids moléculaire |

235.28 g/mol |

Nom IUPAC |

3-(4-methoxyphenyl)isoquinoline |

InChI |

InChI=1S/C16H13NO/c1-18-15-8-6-12(7-9-15)16-10-13-4-2-3-5-14(13)11-17-16/h2-11H,1H3 |

Clé InChI |

VBCFPFDUNNOWIZ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Core Modifications

- 3-(3′-Biphenyl)isoquinoline: This derivative replaces the 4-methoxyphenyl group with a 3-biphenyl moiety. It exhibits potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values as low as 1 μg/mL. Increased lipophilicity from the biphenyl group enhances membrane penetration .

- 1-(4-Methoxyphenyl)isoquinoline (CAS 36710-74-4): Positional isomerism (1- vs. 3-substitution) alters electronic distribution. While biological data are unavailable, such positional changes are critical for target selectivity in isoquinolines .

Heterocyclic Analogues

- 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole (Compound 3e): Though an indole derivative, the 4-methoxyphenyl group mimics substituents in isoquinolines. It inhibits tubulin polymerization (IC₅₀ = 1.5 μM) and disrupts microtubule dynamics in cancer cells, comparable to colchicine. Methoxy groups here enhance activity compared to hydroxylated analogues .

- N-[2-[N-[3-(4-Chlorophenyl)-2-propenyl]amino]ethyl]-5-isoquinolinesulfonamide (H-86): A sulfonamide derivative with a chlorophenyl group reverses vinblastine resistance in leukemia cells by inhibiting P-glycoprotein-mediated drug efflux. Hydrophobicity from the chlorophenyl substituent correlates with efficacy .

Table 1: Key Pharmacological Comparisons

SAR Insights:

- Lipophilicity: Bulky, hydrophobic groups (e.g., biphenyl, terphenyl) enhance antibacterial activity in 3-substituted isoquinolines by improving membrane permeability .

- Positional Effects : Methoxy groups at the 4-position (vs. 3- or 2-) optimize interactions with targets like tubulin or ABC transporters .

- Heterocyclic Core: Indole derivatives (e.g., Compound 3e) show distinct SAR; methoxy groups are more favorable than hydroxyl groups for tubulin binding, contrasting with isoquinolines where hydroxylation may improve activity .

Contradictions and Complexity in SAR

- Methoxy vs. Hydroxy: In indole derivatives, methoxy groups are superior for tubulin inhibition, whereas isoquinoline-based compounds may benefit from hydroxyl groups for antioxidant or anti-inflammatory effects .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.